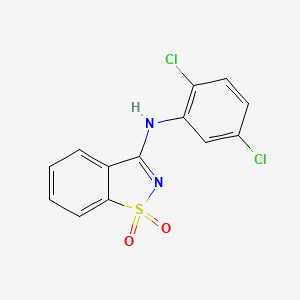

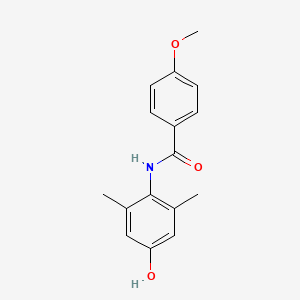

![molecular formula C21H17NO2S B5546514 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound under discussion belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmaceuticals. Its structure incorporates several functional groups and aromatic systems, such as the naphthyl and thienyl groups, linked through a pyrrole moiety, which suggests a complex interplay of physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves strategic functional group manipulations and coupling reactions. For example, Procopiou et al. (2018) describe the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route, highlighting the importance of asymmetric catalysis in accessing compounds with precise chiral configurations (Procopiou et al., 2018). Although not directly related to the exact compound, this approach sheds light on methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, Yin et al. (2006) detailed the crystal structure of a related pyrrole-carboxylic acid derivative, providing insights into the arrangement of such molecules and the potential for hydrogen bonding (Yin, Zhen-ming, Wang, Jian-ying, 2006).

Chemical Reactions and Properties

Chemical reactions involving the pyrrole nucleus and its derivatives often exploit the nucleophilic character of the nitrogen atom or the electrophilic addition at the 2,3- or 2,5-positions of the pyrrole ring. An example is the electrochemical polymerization of pyrrole derivatives to create polymers with specific electronic and optical properties, as discussed by Cihaner and Algi (2008) (Cihaner, Algi, 2008).

Wissenschaftliche Forschungsanwendungen

Fluorescent Derivatisation and Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been explored for its applicability as a fluorescent derivatising reagent. The derivatisation of amino acids with this compound results in strongly fluorescent derivatives, which are useful in biological assays due to their strong fluorescence in ethanol and water at physiological pH, along with good quantum yields. The fluorescence derivatisation technique is particularly valuable for the detection and quantification of amino acids in various samples, highlighting its significance in biochemical and medical research (Frade et al., 2007).

Electrochromic and Fluorescent Polymers

Research has also focused on the synthesis of processable conducting polymers based on thienylpyrrole, including compounds closely related to 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid. These polymers exhibit very well-defined and reversible redox processes in both organic and aqueous solutions. Their multielectrochromic behavior (yellow in the neutral state, green and blue in the intermediate state, and violet in the oxidized state) alongside their solubility in organic solvents and fluorescent properties make them attractive for applications in electrochromic devices, sensors, and optoelectronic devices (Cihaner & Algi, 2008).

Synthesis and Chemical Reactivity

The compound and its derivatives have been utilized as key intermediates in the synthesis of various chemical entities. For example, pyrrolidine-based amino alcohols derived from similar compounds have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the compound's utility in synthetic organic chemistry and the development of enantioselective synthesis methodologies (Gonsalves et al., 2003).

Photocyclization and Structural Studies

Photocyclization studies involving substituted propenoic acids related to 3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid have led to the formation of compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid, showcasing the compound's relevance in the synthesis of complex heterocyclic structures. These studies contribute to the understanding of photocyclization mechanisms and the development of new synthetic pathways for heterocyclic compounds (Tominagaxs et al., 1996).

Eigenschaften

IUPAC Name |

3-(1-naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S/c23-21(24)13-11-16-10-12-19(20-9-4-14-25-20)22(16)18-8-3-6-15-5-1-2-7-17(15)18/h1-10,12,14H,11,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVPVIBZPAXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=CC=C3C4=CC=CS4)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)